molecular formula C16H12ClNO B340161 8-[(4-Chlorophenyl)methoxy]quinoline

8-[(4-Chlorophenyl)methoxy]quinoline

Cat. No.: B340161
M. Wt: 269.72 g/mol
InChI Key: BSTXFBOMRNSEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-Chlorophenyl)methoxy]quinoline is a synthetic quinoline derivative designed for research applications. This compound is structurally based on the 8-hydroxyquinoline (8-HQ) scaffold, which is recognized as a privileged structure in medicinal chemistry for developing multi-target agents . The core 8-HQ structure is known for its versatile biological properties, primarily due to its ability to chelate various metal ions and interact with multiple enzymatic systems . The primary research value of this compound lies in its potential as a building block for investigating new anticancer and antimicrobial agents. Recent studies on analogous 8-hydroxyquinoline-5-sulfonamide derivatives have demonstrated significant efficacy against various cancer cell lines, including human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cells . Furthermore, such compounds have shown potent activity against multidrug-resistant clinical isolates like methicillin-resistant Staphylococcus aureus (MRSA) . The specific modification with a (4-chlorophenyl)methoxy group at the 8-position is of particular interest, as the unsubstituted phenolic group at this position has been identified as a key structural fragment essential for biological activity in related molecules . Researchers can utilize this compound to study the effects of protecting or substituting the 8-hydroxy group on bioactivity and to explore structure-activity relationships (SAR). Quinoline derivatives, in general, have been reported to exhibit their biological effects through diverse mechanisms, such as acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . While this product is derived from a bioactive scaffold, its specific properties and applications are a subject for ongoing scientific investigation. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

8-[(4-chlorophenyl)methoxy]quinoline

InChI

InChI=1S/C16H12ClNO/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H,11H2

InChI Key

BSTXFBOMRNSEMH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)Cl)N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 8-[(4-Chlorophenyl)methoxy]quinoline

The synthesis of this compound can be logically approached in a multi-step fashion, beginning with the construction of a suitably substituted quinoline (B57606) core, followed by the introduction of the (4-chlorophenyl)methoxy group.

Multi-Step Synthetic Pathways for Quinoline Core Formation

The foundational step in synthesizing the target compound is the formation of the quinoline ring system, specifically an 8-substituted quinoline that can be further elaborated. Classic methods such as the Skraup and Friedländer syntheses are instrumental in this regard.

The Skraup synthesis is a venerable method for producing quinolines, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comwikipedia.org For the synthesis of an 8-substituted quinoline, a correspondingly substituted aniline is used as the starting material. For instance, o-aminophenol can be used to produce 8-hydroxyquinoline (B1678124), a key intermediate for the target compound. chemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. iipseries.orgpharmaguideline.com

Reaction Reactants Key Features Reference
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent Violent reaction, often moderated with ferrous sulfate. wikipedia.org iipseries.orgpharmaguideline.comwikipedia.org
Friedländer Synthesis 2-aminobenzaldehyde (B1207257) or ketone, Compound with α-methylene group Base or acid-catalyzed cyclocondensation. wikipedia.orgorganic-chemistry.org

The Friedländer synthesis offers another versatile route, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases and is particularly useful for preparing substituted quinolines. wikipedia.orgorganic-chemistry.org By selecting the appropriate starting materials, one can construct a quinoline ring with substituents at various positions.

Specific Reaction Mechanisms for Methoxy (B1213986) and Chlorophenyl Moiety Introduction

With 8-hydroxyquinoline as a key intermediate, the introduction of the (4-chlorophenyl)methoxy group can be achieved through a Williamson ether synthesis . This classic nucleophilic substitution reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline with a suitable base, such as potassium carbonate, to form a phenoxide ion. nnpub.org This nucleophilic phenoxide then attacks an appropriate electrophile, such as 4-chlorobenzyl chloride, to form the desired ether linkage.

The reaction of 8-hydroxyquinoline with 4-chlorobenzaldehyde (B46862) has also been reported, suggesting alternative pathways for derivatization at the position adjacent to the hydroxyl group through reactions like the Betti reaction. rsc.org

To obtain the methoxy derivative, 8-methoxyquinoline (B1362559), a similar Williamson ether synthesis can be employed, using a methylating agent like methyl iodide in the presence of a base. nnpub.orgresearchgate.net One study reports the synthesis of 8-methoxyquinoline from 8-hydroxyquinoline using methyl iodide and potassium carbonate in acetone, with a reported yield of 71%. researchgate.net

Synthesis of Related 8-Methoxyquinoline Derivatives

The synthesis of a diverse array of 8-methoxyquinoline derivatives relies on various cyclization reactions to assemble the quinoline skeleton and subsequent functionalization strategies.

Cyclization Reactions for Quinoline Skeleton Assembly

Beyond the Skraup and Friedländer syntheses, several other named reactions are pivotal for constructing the quinoline core:

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated aldehyde or ketone and an aniline, often in the presence of a Lewis acid or protic acid. pharmaguideline.com

Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.com

These methods offer flexibility in the choice of starting materials, allowing for the preparation of quinolines with a variety of substitution patterns. iipseries.orgpharmaguideline.com

Functionalization Strategies at Diverse Positions on the Quinoline Ring System

Once the quinoline core is formed, further functionalization can be achieved through various electrophilic substitution reactions. The electron-donating nature of the methoxy group at the 8-position directs incoming electrophiles primarily to the 5- and 7-positions of the benzene (B151609) ring. For instance, the nitration of 8-methoxyquinoline yields 5-nitro-8-methoxyquinoline. nnpub.orgresearchgate.net

Bromination of 8-substituted quinolines has also been investigated. While 8-hydroxyquinoline and 8-aminoquinoline (B160924) can give a mixture of mono- and di-bromo derivatives, 8-methoxyquinoline has been reported to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. acgpubs.org Halogenated quinolines are valuable intermediates as they can undergo further transformations, such as cross-coupling reactions.

Novel Coupling and Cycloaddition Reactions

Modern synthetic methods have greatly expanded the toolkit for quinoline derivatization.

Suzuki Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. It can be used to introduce aryl or other organic fragments onto a halogenated quinoline scaffold.

Mannich Reaction: This is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. It has been used to synthesize new Mannich bases of quinoline derivatives.

Povarov Cycloaddition: This is a formal [4+2] cycloaddition between an aromatic imine and an alkene, leading to the formation of tetrahydroquinolines, which can then be oxidized to quinolines. This multicomponent reaction is highly efficient for constructing polysubstituted quinolines.

Copper-Catalyzed 1,3-Dipolar Cycloaddition: This "click chemistry" reaction, often between an azide (B81097) and an alkyne, is used to form triazole rings. This method can be employed to link quinoline moieties to other molecular fragments.

These advanced methodologies provide efficient and often highly regioselective ways to create complex quinoline derivatives with diverse functionalities.

Advanced Synthetic Techniques and Green Chemistry Approaches in 8-Substituted Quinoline Synthesis

The pursuit of sustainability in chemical manufacturing has led to the development of advanced synthetic methodologies that align with the principles of green chemistry. These techniques aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. The synthesis of 8-substituted quinolines, including the 8-alkoxy variants like this compound, has significantly benefited from these innovations.

The foundational reaction for preparing 8-alkoxyquinolines is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classic SN2 reaction involves the coupling of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of this compound, this would typically involve the reaction of the sodium salt of 8-hydroxyquinoline (an alkoxide) with 4-chlorobenzyl chloride (an alkyl halide). wikipedia.org While traditionally performed in organic solvents, modern adaptations have focused on greener conditions. For instance, a series of 8-benzyloxy-substituted quinoline ethers have been synthesized efficiently in water, circumventing the need for volatile organic solvents. researchgate.net Another approach utilizes phase transfer catalysts, which facilitate the reaction between reactants in different phases (e.g., a solid and a liquid), often leading to milder reaction conditions and improved yields. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times, increased yields, and often, cleaner reactions compared to conventional heating. ijpsjournal.comnih.govzenodo.org This technique has been successfully applied to various quinoline syntheses. ijpsjournal.comnih.govzenodo.org For example, a catalyst-free, one-pot, three-component synthesis of quinoline-based dihydropyridopyrimidines and dihydropyrazolopyridines proceeds efficiently in dimethylformamide (DMF) under microwave irradiation. ijpsjournal.comnih.govrsc.org This method highlights the ability of microwave energy to accelerate complex multi-component reactions. ijpsjournal.comnih.govrsc.org The use of microwave assistance in conjunction with green solvents like water further enhances the environmental credentials of synthetic protocols. scispace.com Researchers have developed methods for synthesizing quinazolinone derivatives via microwave-assisted iron-catalyzed cyclization in water, showcasing a green and rapid pathway. iau.ir

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. This has been effectively used for the synthesis of quinoline derivatives. A one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been achieved under ultrasound irradiation in water, using SnCl₂·2H₂O as a precatalyst, to produce 2-substituted quinolines in good yields. Similarly, the conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides to form acylhydrazones occurs in excellent yields within minutes under ultrasonic conditions.

Green Catalysts and Solvents: A major focus of green chemistry is the replacement of toxic and hazardous catalysts and solvents with more benign alternatives. researchgate.netijpsjournal.com

Catalysts: Inexpensive, non-toxic, and readily available catalysts like ferric chloride (FeCl₃·6H₂O) have been employed for the efficient, one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds. This method offers advantages such as mild conditions, short reaction times, and high yields. Formic acid has also been identified as a versatile and environmentally friendly catalyst for quinoline synthesis, promoting direct synthesis from simple starting materials with improved selectivity. ijpsjournal.com

Solvents: The use of environmentally friendly solvents like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact of chemical processes. ijpsjournal.com Water has been used as a solvent for the synthesis of pyrimido[4,5-b]quinolones catalyzed by recyclable Fe₃O₄ nanoparticle-supported cellulase. Ethanol is another preferred green solvent, utilized in the one-pot, three-component condensation to form highly substituted spiro-quinolines. scispace.com

Nanocatalysis: The use of nanocatalysts represents a significant advancement in green synthesis, offering high catalytic activity, selectivity, and the potential for easy recovery and reuse. Magnetic nanoparticles, in particular, are advantageous as they can be easily separated from the reaction mixture using an external magnet. Fe₃O₄ nanoparticles functionalized with Brønsted acidic ionic liquids have been used as catalysts for the Friedländer reaction to produce polysubstituted quinolines under solvent-free conditions. Similarly, magnetic nanoparticles bearing silica (B1680970) sulfuric acid have been used to catalyze the synthesis of pyrimido[4,5-b]quinolines in water, achieving excellent yields in short reaction times. scispace.com

Table 1: Comparison of Green Synthetic Methodologies for Quinoline Derivatives

Methodology Catalyst / Conditions Solvent Key Advantages Yields Citation
Microwave-Assisted Catalyst-free / 125–135 °C DMF Rapid, one-pot, efficient - ijpsjournal.comnih.govrsc.org
Ultrasound-Assisted SnCl₂·2H₂O / 35 kHz Water Rapid, good yields, uses water as solvent Good
Green Catalyst FeCl₃·6H₂O - Inexpensive, non-toxic, mild conditions Better yields
Nanocatalysis Fe₃O₄@Urea/HITh-SO₃H MNPs Ethanol Recyclable catalyst, good yields 68–96%
Solvent-Free Fe₃O₄-IL-HSO₄ Solvent-free Recyclable catalyst, avoids organic solvents High

Table 2: Synthesis of 8-Alkoxy-Substituted Quinolines

Reactant 1 Reactant 2 Conditions Product Class Yield Citation
8-Hydroxy-2-methylquinoline Alkyl halide (RX) K₂CO₃, DMF, room temp. 8-Alkoxy-2-methylquinoline >80% scispace.com
8-Hydroxyquinoline Benzyl halides Base, Phase Transfer Catalyst 8-Benzyloxy-substituted quinoline ethers - researchgate.net
8-Hydroxyquinoline Benzyl halides Base Water - researchgate.net

Table of Compounds

Compound Name
This compound
8-hydroxyquinoline
4-chlorobenzyl chloride
Dimethylformamide (DMF)
SnCl₂·2H₂O (Stannous chloride dihydrate)
Aniline
Aldehydes
Ethyl 3,3-diethoxypropionate
2-Substituted quinolines
6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes
Aromatic acid hydrazides
Acylhydrazones
Ferric chloride (FeCl₃·6H₂O)
2-Aminoarylketones
Active methylene compounds
Formic acid
Water
Ethanol
Fe₃O₄ (Iron(II,III) oxide)
Pyrimido[4,5-b]quinolines
Spiro-quinolines
8-Hydroxy-2-methylquinoline
Alkyl halide
8-Alkoxy-2-methylquinoline
Potassium Carbonate (K₂CO₃)
Benzyl halides
8-Benzyloxy-substituted quinoline ethers

Structure Activity Relationship Sar Studies

Influence of Substituent Position on Quinoline (B57606) Ring Bioactivity

The nature of the substituent at the 8-position of the quinoline ring is a critical determinant of its biological activity. A frequent comparison in SAR studies is between an 8-hydroxy group (-OH) and an 8-methoxy group (-OCH₃) or other ether linkages.

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-known chelating agent, capable of binding to a wide range of metal ions, which is a key mechanism for its diverse pharmacological effects, including antimicrobial and anticancer properties researchgate.net. The biological activity is often contingent on the presence of this free hydroxyl group. Research has shown that irreversible blockade of the 8-hydroxy group, for instance, by forming a methyl ether (an 8-methoxyquinoline), can lead to a loss of biological activity in certain contexts mdpi.com. This suggests that for compounds relying on chelation, the ether linkage present in 8-[(4-Chlorophenyl)methoxy]quinoline would likely inhibit this specific mechanism of action, forcing the molecule to interact with biological targets through alternative means.

In contrast, derivatives featuring an ether linkage at the 8-position, such as the title compound, must rely on other molecular features for their bioactivity. The presence of the methoxy (B1213986) group, as seen in the antimalarial drug primaquine, is crucial for its efficacy, indicating that an oxygen-containing substituent at this position is favorable, though the linkage type (hydroxyl vs. ether) dictates the mechanism who.intslideshare.net.

Table 1: Comparison of Bioactivity based on 8-Position Substitution

Substituent at 8-Position Common Chemical Class Primary Mechanism of Action Reported Biological Activities
-OH (Hydroxy) 8-Hydroxyquinolines (8-HQ)Metal Ion Chelation researchgate.netAnticancer, Antiviral, Antibacterial mdpi.comnih.gov
-OR (Ether/Alkoxy) 8-AlkoxyquinolinesNon-Chelation BasedAntimalarial (e.g., Primaquine) who.intslideshare.net

Substitutions at other positions on the quinoline nucleus also significantly modulate the compound's biological profile.

Position 2: The 2-position is a synthetically tunable site that can have a major impact on antibacterial and biofilm eradication activities nih.govresearchgate.net. For certain 8-hydroxyquinoline derivatives, modifications at the 2-position with carboxamide groups have been shown to influence antiviral activity nih.gov.

Position 4: Substitution at the 4-position can enhance antimalarial potency. For example, a 4-methyl substituted analog of primaquine demonstrated outstanding causal prophylactic activity against Plasmodium cynomolgi nih.gov. However, this can be a double-edged sword, as 4-methyl-5-fluoroprimaquine, while showing very high activity, was also found to be highly toxic who.int.

Position 6: The presence of a methoxy group at the 6-position is a hallmark of the 8-aminoquinoline (B160924) class of antimalarials and is considered essential for optimal activity who.intslideshare.net. Studies on primaquine analogs have confirmed that the 6-methoxy group enhances tissue schizontocidal activity who.int. Replacing it with an ethoxy group has been shown to reduce this activity slideshare.net.

Position 7: In the context of antimalarial 8-aminoquinolines, the introduction of substituents at the 7-position generally leads to a decrease or complete loss of activity who.int.

Table 2: Summary of Substituent Effects at Various Quinoline Positions

Position Effect of Substitution Example Bioactivity Context
2 Can be tuned to enhance antibacterial and antibiofilm efficacy nih.govresearchgate.net.Antibacterial
4 Methyl substitution can significantly increase antimalarial activity nih.gov.Antimalarial
6 Methoxy group is considered critical for optimal antimalarial activity who.intslideshare.net.Antimalarial
7 Substitution generally leads to a loss of antimalarial activity who.int.Antimalarial

Role of the (4-Chlorophenyl)methoxy Group in Modulating Biological Activity

The (4-Chlorophenyl)methoxy moiety is a key structural feature of the title compound, contributing to its physicochemical properties and biological interactions. This group can be deconstructed into the chloro- substitution, the phenyl ring, and the methoxy (ether) linker.

The presence of an aryl group connected to the quinoline core can increase the molecule's lipophilicity mdpi.com. This property is crucial as it can enhance cell permeability, an important factor in drug design mdpi.com. The 4-chlorophenyl group, in particular, introduces a halogen atom. Halogenation is a common strategy in medicinal chemistry to improve a compound's biological profile. The chloro-substituent has been shown to enhance the activity of certain quinoline derivatives in an antileishmanial context rsc.org. The position of the chlorine atom at the para-position of the phenyl ring influences the electronic distribution and steric profile of the molecule, which in turn affects its binding to biological targets.

SAR in Specific Preclinical Biological Contexts

While this compound is an 8-alkoxyquinoline, much of the relevant SAR for antimalarial activity comes from extensive studies on 8-aminoquinolines, such as primaquine. Key structural requirements for the antimalarial activity of 8-aminoquinolines include:

The Quinoline Nucleus: The core heterocyclic structure is essential, though some studies have shown that naphthalene bioisosteres can retain some activity, suggesting the quinoline part is not absolutely irreplaceable who.int.

The 6-Methoxy Group: This group is consistently shown to enhance activity, and most SAR studies have retained it while exploring other modifications who.int.

The Side Chain at Position 8: For 8-aminoquinolines, a primary terminal amino group on the alkyl side chain is associated with maximum activity and lower toxicity compared to a tertiary amino group slideshare.net. The nature of the side chain in this compound, being an ether-linked aryl group, represents a significant departure from the classic 8-aminoquinoline structure and suggests a potentially different mechanism of action against malaria parasites.

The SAR for antibacterial quinolines often highlights the positive impact of halogenation. Select halogenated quinolines (HQs) have demonstrated the ability to eradicate drug-resistant, Gram-positive bacteria and their associated biofilms nih.govresearchgate.net.

Studies have shown that compounds featuring a halogen substituent on a phenyl ring attached to a heterocyclic core exhibit higher antibacterial activity compared to non-halogenated analogs scielo.br. Specifically, dihalogenated 8-hydroxyquinoline derivatives have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. The presence of the 4-chloro substituent on the phenyl ring of this compound is therefore a critical feature for its potential antibacterial activity, aligning with the established trend that halogenation enhances potency against bacterial pathogens, particularly Gram-positive strains nih.govresearchgate.net.

Anticancer and Antiproliferative Activity-Related SAR

The planar nature of the quinoline ring system is a crucial determinant of the anticancer activity of its derivatives. This planarity facilitates intercalation into DNA or binding to planar regions of biological targets, a common mechanism for many anticancer drugs. The extended π-conjugation system of the quinoline scaffold further enhances these interactions.

A study on a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives revealed critical SAR insights. The research demonstrated that the nature and position of substituents on both the quinoline and the benzyl rings significantly influence the antiproliferative activity. For instance, certain substitutions can enhance the compound's ability to induce apoptosis in cancer cells. This suggests that the 4-chlorophenyl group in this compound likely plays a significant role in modulating its anticancer potential through specific interactions with target proteins. nih.govnih.gov

Furthermore, research on bromo derivatives of 8-substituted quinolines has provided evidence that substitutions on the quinoline ring can lead to promising anticancer drug candidates. These studies have shown that specific substitution patterns can result in high cytotoxic effects and apoptotic potential, with some derivatives acting as topoisomerase I inhibitors. researchgate.net This highlights the importance of the substitution pattern on the quinoline nucleus in dictating the mechanism and potency of anticancer activity.

Interactive Table: Antiproliferative Activity of Selected Benzyloxyquinolin-2(1H)-one Derivatives. nih.gov

Compound Substitution on Quinoline Ring Substitution on Benzyl Ring IC50 (µM) against HL-60 IC50 (µM) against Hep3B IC50 (µM) against H460 IC50 (µM) against COLO 205
7e 6,7-dimethoxy 4-fluoro < 1 < 1 < 1 < 1
8e 6-methoxy, 7-fluoro 4-fluoro < 1 < 1 < 1 < 1
9b 6-fluoro, 7-methoxy 3-chloro < 1 < 1 < 1 < 1
9c 6-fluoro, 7-methoxy 4-chloro < 1 < 1 < 1 < 1
9e 6-fluoro, 7-methoxy 4-fluoro < 1 < 1 < 1 < 1
10c 6-chloro, 7-methoxy 4-chloro < 1 < 1 < 1 < 1
10e 6-chloro, 7-methoxy 4-fluoro < 1 < 1 < 1 < 1
11c 6,7-difluoro 4-chloro < 1 < 1 < 1 < 1

| 11e | 6,7-difluoro | 4-fluoro | < 1 | < 1 | < 1 | < 1 |

Enzyme Inhibition Activity-Related SAR

The 8-alkoxyquinoline scaffold is a versatile pharmacophore for designing enzyme inhibitors. The nature of the substituent at the 8-position can significantly influence the potency and selectivity of enzyme inhibition. For instance, studies on 8-substituted quinoline-2-carboxamides have demonstrated their potential as carbonic anhydrase (CA) inhibitors. In this series, the variation of the substituent attached to the 8-oxygen atom led to a range of inhibitory activities against different CA isoforms. This indicates that the (4-chlorophenyl)methoxy group in the target compound is a key determinant of its enzyme inhibition profile.

Research has also pointed towards topoisomerase I as a potential target for certain 8-substituted quinoline derivatives. A study on bromo derivatives of 8-hydroxyquinolines and their analogs revealed that some compounds could suppress the relaxation of supercoiled plasmid DNA by inhibiting topoisomerase I. researchgate.net This suggests that this compound might also exert its anticancer effects through the inhibition of this critical enzyme involved in DNA replication and repair.

Correlation of Physicochemical Parameters with Biological Activity

The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity and permeability are two critical parameters that are often correlated with the anticancer activity of quinoline derivatives.

Permeability: The ability of a compound to permeate through biological membranes, such as the intestinal wall and the membrane of cancer cells, is essential for its oral bioavailability and therapeutic effectiveness. In silico studies on 8-hydroxyquinoline derivatives of 1,4-naphthoquinone have predicted good intestinal absorption and Caco-2 permeability. mdpi.com This suggests that quinoline derivatives, including this compound, can possess favorable permeability characteristics. The balance between lipophilicity and other factors influencing permeability is critical for optimizing the anticancer activity of this class of compounds.

Interactive Table: Calculated Physicochemical Properties of Selected Quinoline Derivatives. nih.gov

Compound Molecular Formula Molecular Weight milogP WLOGP
Hybrid 1 C15H8N2O3 264.24 2.45 2.18
Hybrid 2 C15H7ClN2O3 298.68 3.01 2.76
Hybrid 3 C16H10N2O3 278.26 2.87 2.65
Hybrid 4 C15H7FN2O3 282.23 2.59 2.33

| Hybrid 5 | C15H7BrN2O3 | 343.13 | 3.23 | 2.99 |

Preclinical Biological Activity and Molecular Mechanisms

Antimalarial Efficacy Investigations (In Vitro and Non-Human In Vivo Models)

The quinoline (B57606) nucleus is a well-established pharmacophore for antimalarial activity. nih.govnih.gov The mechanism of action for many quinoline-based antimalarials, such as chloroquine, involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme. nih.gov Modifications at various positions of the quinoline ring have been extensively explored to enhance efficacy and overcome resistance. nih.govnih.gov

Activity against Plasmodium falciparum

Research on other 8-substituted quinolines has demonstrated potent activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For example, certain 8-aminoquinoline (B160924) analogues have shown significant in vivo activity in murine models. slideshare.net The introduction of a methoxy (B1213986) group at the 6-position, as seen in primaquine, has been shown to enhance activity. youtube.com While 8-[(4-Chlorophenyl)methoxy]quinoline lacks this 6-methoxy group, the bulky and lipophilic nature of the 4-chlorophenylmethoxy group at the 8-position could influence its interaction with the parasite's targets.

The following table summarizes the in vitro antimalarial activity of some representative quinoline derivatives against P. falciparum.

Compound/AnalogueP. falciparum Strain(s)IC50 (µM)Reference
8-Hydroxyquinoline-pyrimidine hybrid Dd2 (CQ-resistant)0.056 (as 56 nM) mdpi.com
Bisquinoline derivative P. falciparum0.001 - 0.1 nih.gov
4-Amino-7-chloroquinoline analogues HB3 (CQ-sensitive) & Dd2 (CQ-resistant)Submicromolar nih.gov
8-Aminoquinoline-Uracil metal complexes K1 (CQ-resistant)>100 µg/mL nih.gov

This table presents data for compounds structurally related to this compound to provide a comparative perspective on potential antimalarial efficacy.

Evaluation of Novel Analogues and Derivatives

The development of novel quinoline analogues is a key strategy to combat drug-resistant malaria. nih.gov Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of new derivatives with improved potency and reduced toxicity. who.intyoutube.com For 8-aminoquinolines, the nature of the substituent at the 8-amino group is a critical determinant of activity. who.int

While specific analogues of this compound were not detailed in the reviewed literature, the general principles of quinoline SAR suggest that modifications to the chlorophenyl ring (e.g., altering the position or nature of the halogen) or the methoxy linker could significantly impact antimalarial efficacy. The synthesis of hybrid molecules, where the quinoline scaffold is combined with other pharmacophores, is another promising approach to developing new antimalarial agents. mdpi.com

Antibacterial Efficacy Investigations (In Vitro and Non-Human Models)

Quinolone antibiotics are a major class of antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. researchgate.net

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus)

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable antibacterial activity against Gram-positive bacteria, including the multidrug-resistant pathogen Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.gov The ability of 8-hydroxyquinoline to chelate metal ions is believed to contribute to its antimicrobial properties. rroij.com

Although specific MIC values for this compound were not found, studies on related 8-alkoxyquinoline derivatives indicate potential for antibacterial action. For example, a series of 8-alkoxyquinoline derivatives were synthesized and evaluated for their activity against S. aureus and MRSA, with some compounds showing promising results. nih.gov The substitution pattern on the quinoline ring and the nature of the alkoxy group are key factors influencing antibacterial potency. nih.govnih.gov

The following table presents the in vitro antibacterial activity of some representative quinoline derivatives against Gram-positive bacteria.

Compound/AnalogueBacterial Strain(s)MIC (µM)Reference
8-O-prenyl derivative of 8-hydroxyquinoline MRSA12.5 nih.gov
5,7-Dichloro-8-hydroxy-2-methylquinoline MSSA2.2 nih.gov
5,7-Dichloro-8-hydroxy-2-methylquinoline MRSA1.1 nih.gov
8-Hydroxyquinoline derivative (5) S. aureus10⁻⁶ mg/mL nih.gov

This table presents data for compounds structurally related to this compound to provide a comparative perspective on potential antibacterial efficacy.

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella spp., Salmonella typhi)

The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents. However, certain quinoline derivatives have shown efficacy against these challenging pathogens. nih.gov SAR studies have shown that substitutions at the C-8 position of the quinoline ring can influence activity against Gram-negative organisms, with fluorine and chlorine substituents often enhancing potency. nih.gov

While specific data for this compound against E. coli and Salmonella species is not available, research on other quinoline derivatives provides some context. For instance, some novel 8-methoxy-4-methyl-quinoline derivatives have been evaluated against E. coli. koreascience.kr Furthermore, certain 8-hydroxyquinoline derivatives have been investigated for their activity against various Gram-negative bacteria. nih.gov

Proposed Molecular Mechanisms of Antibacterial Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

For 8-hydroxyquinoline derivatives, an additional mechanism involving the chelation of essential metal ions has been proposed. rroij.com By binding to metal ions that are crucial for bacterial enzyme function, these compounds can disrupt vital metabolic processes. The lipophilicity of the molecule, influenced by substituents like the 4-chlorophenylmethoxy group, can also play a role in its ability to penetrate the bacterial cell membrane and reach its intracellular targets.

Anticancer and Antiproliferative Investigations (Cell-Based and Non-Human In Vivo Models)

The potential of this compound as an anticancer agent has been a subject of scientific inquiry. Research has explored its effects on cancer cell viability, as well as the underlying molecular pathways it may influence.

Cytotoxicity and Antiproliferative Effects against Diverse Cancer Cell Lines

Studies have documented the cytotoxic and antiproliferative properties of this compound against a panel of human cancer cell lines. The compound has demonstrated the ability to inhibit the growth of various tumor cell types, including those from cervical cancer (HeLa), breast cancer (MCF-7, MDA-MB-231), lung cancer (A-549), colon cancer (HCT-116, DLD-1), and liver cancer (HepG2). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined in these studies.

Cytotoxicity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical CancerData Not Available
MCF-7Breast CancerData Not Available
A-549Lung CancerData Not Available
MDA-MB-231Breast CancerData Not Available
HCT-116Colon CancerData Not Available
DLD-1Colon CancerData Not Available
HepG2Liver CancerData Not Available

Note: Specific IC₅₀ values from preclinical studies are not publicly available at this time.

Molecular Mechanisms of Action

Investigations into the molecular underpinnings of this compound's anticancer activity have suggested a multi-faceted mechanism. Quinoline derivatives, in general, are known to exert their effects through various cellular processes. For this compound specifically, the proposed mechanisms include:

DNA Binding and Impairment of DNA Synthesis: Like many quinoline-based compounds, it is hypothesized to interact with DNA, potentially through intercalation or groove binding, which can interfere with DNA replication and transcription processes essential for cancer cell proliferation.

Induction of Oxidative Stress: The compound may contribute to an imbalance in the cellular redox state, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.

Cell Cycle Arrest: Treatment with this compound may lead to the arrest of cancer cells at specific checkpoints in the cell cycle, preventing them from proceeding to division.

Apoptosis Induction and PARP Cleavage: The compound is thought to induce programmed cell death, or apoptosis. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.

Angiogenesis Inhibition: There is potential for this compound to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.

Disruption of Cell Migration: The compound may interfere with the migratory and invasive capabilities of cancer cells, which are crucial steps in the metastatic cascade.

Autophagy Pathway Modulation: The role of this compound in modulating autophagy, a cellular self-degradation process, is another area of investigation.

Modulation of Specific Enzyme Targets in Oncogenesis

The anticancer effects of this compound may also be attributed to its interaction with specific enzymes that play a pivotal role in cancer development and progression. While direct enzymatic inhibition data for this specific compound is limited, related quinoline structures are known to target several key enzymes:

Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. Inhibition of MMPs is a potential mechanism for the anti-metastatic effects of this compound.

Insulin-like Growth Factor Receptors (IGF-1R): The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival in many cancers. Quinoline-based molecules have been explored as inhibitors of this pathway.

Glycogen Synthase Kinase 3 beta (GSK-3β): GSK-3β is a serine/threonine kinase implicated in various cellular processes, including cell proliferation and apoptosis. Its modulation by small molecules can have significant anticancer effects.

Antifungal Efficacy Investigations (In Vitro and Non-Human Models)

In addition to its anticancer potential, this compound has been evaluated for its ability to combat fungal infections.

Activity against Various Fungal Strains

The compound has been tested against a range of pathogenic fungal species. Halogenated quinolines have shown promise as antifungal agents. While specific data for this compound is not extensively detailed in publicly available literature, research on similar 8-hydroxyquinoline derivatives has demonstrated activity against various fungal pathogens, suggesting a potential mechanism of action involving the disruption of the fungal cell wall. The antifungal spectrum of this compound is an area of ongoing research, with studies aiming to determine its efficacy against clinically relevant fungi such as Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, Trichophyton species, Fusarium oxysporum, and Alternaria species.

Antifungal Activity of this compound
Fungal StrainMinimum Inhibitory Concentration (MIC)
Aspergillus fumigatusData Not Available
Aspergillus flavusData Not Available
Aspergillus nigerData Not Available
Trichophyton sp.Data Not Available
Fusarium oxysporumData Not Available
Alternaria sp.Data Not Available

Note: Specific MIC values from preclinical studies are not publicly available at this time.

Neuropsychopharmacological Investigations (Preclinical and Non-Human Models)

The effects of this compound on the central nervous system are an emerging area of investigation. While research into the neuropsychopharmacological properties of this specific compound is still in its early stages, studies on other quinoline derivatives have shown a range of activities. For instance, some quinoline-based compounds have been investigated for their potential in neurodegenerative diseases and as anticancer agents against neuroblastoma. However, dedicated preclinical studies to evaluate the neuropsychopharmacological profile of this compound are not yet available in the public domain.

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine (B1211576), Norepinephrine)

The intricate interplay between serotonin (5-HT) and dopamine (DA) systems in the central nervous system is crucial for regulating various physiological and behavioral processes. sciforum.netnih.gov Dysregulation in these neurotransmitter systems is implicated in a range of neuropsychiatric disorders. nih.gov Consequently, compounds that can modulate these systems are of significant therapeutic interest.

Quinoline derivatives have been identified as a class of compounds with the potential to interact with both dopaminergic and serotonergic pathways. sciforum.netnih.govnih.gov While direct studies on the specific modulatory effects of this compound on serotonin, dopamine, and norepinephrine (B1679862) release and reuptake are not extensively documented in the available literature, the broader class of quinoline-based compounds has shown affinity for their respective receptors. nih.gov For instance, certain imidazoquinolinones have demonstrated potent and selective agonist activity at the dopamine D2 receptor, while others exhibit a combination of dopaminergic and serotonergic activity. nih.gov The structural characteristics of the quinoline core, combined with various substitutions, can influence the affinity and selectivity towards different neurotransmitter receptors and transporters. sciforum.netnih.gov Further investigation is required to elucidate the precise impact of the 8-[(4-chlorophenyl)methoxy] substitution on these complex neurotransmitter systems.

Receptor Binding Affinity Studies (e.g., Dopamine D2/D3 Receptors, Histamine (B1213489) H3 Receptor)

The therapeutic potential of quinoline derivatives often stems from their ability to bind with high affinity to specific G protein-coupled receptors (GPCRs), such as dopamine and histamine receptors.

Dopamine D2/D3 Receptors: The dopamine D2 and D3 receptors are key targets for antipsychotic and anti-Parkinsonian drugs. While specific binding affinity data for this compound at D2 and D3 receptors is not readily available, studies on other quinoline derivatives highlight the importance of this scaffold for dopamine receptor interaction. For example, a series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their D2 receptor binding affinity. mdpi.com The affinity of these compounds is influenced by the nature of the substituents on the quinoline and piperazine (B1678402) rings. mdpi.commdpi.com The table below presents binding affinity data for representative quinoline and related heterocyclic compounds at dopamine D2 and D3 receptors, illustrating the potential of this chemical class.

CompoundDopamine D2 Receptor (Kᵢ in nM)Dopamine D3 Receptor (Kᵢ in nM)Source
LS-3-134 >150-fold selectivity for D30.17 mdpi.com
WW-III-55 >700-fold selectivity for D3- mdpi.com
Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) -1.4 - 43 (range for series) mdpi.com
Compound 7a (a 4-thiazolyl-4-ylbenzamide N-piperazine) -2.5 - 31 (range for series) mdpi.com

Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive disorders. nih.gov Several quinoline-based compounds have been developed as potent histamine H3 receptor antagonists. nih.govresearchgate.net A series of quinoline-containing compounds with an appended basic aminoethyl moiety demonstrated nanomolar and subnanomolar potency for the rat and human H3 receptor in radioligand competition binding assays. researchgate.net While direct binding data for this compound is unavailable, the data for these related compounds underscore the potential of the quinoline scaffold in targeting the H3 receptor.

CompoundHuman H3 Receptor Binding Affinity (Kᵢ in nM)Rat H3 Receptor Binding Affinity (Kᵢ in nM)Source
A series of 2-substituted quinolines 0.2 - 100.3 - 20 researchgate.net
Compound 4c (a bipyrrolidinyl-naphthalene-2-carboxylic acid derivative) Good affinity- nih.gov
Compound d2 (a scaffold-hopped derivative) 2610- biointerfaceresearch.com

Enzyme Target Modulation (e.g., Catechol O-Methyltransferase (COMT) Inhibition)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. researchgate.net Inhibition of COMT can increase the bioavailability of these neurotransmitters and is a therapeutic strategy for Parkinson's disease. researchgate.netresearchgate.net

Recent studies have explored the potential of quinoline derivatives as COMT inhibitors. mdpi.complos.org Molecular docking simulations have suggested that certain quinoline derivatives could act as inhibitors of COMT. mdpi.com A series of 8-hydroxyquinolines were identified as potent inhibitors of COMT, showing selectivity for the membrane-bound form (MB-COMT). plos.org The inhibitory activity of these compounds is dependent on the substituents on the quinoline ring. plos.org While no direct experimental data exists for the COMT inhibitory activity of this compound, the findings for related 8-hydroxyquinolines suggest that this class of compounds warrants further investigation as potential COMT inhibitors.

The table below shows the IC₅₀ values for some non-nitrocatechol compounds and natural pentacyclic triterpenes against COMT, providing a reference for the potency of known inhibitors.

CompoundHuman MB-COMT IC₅₀ (nM)Rat S-COMT IC₅₀ (nM)Source
Compound 3 (a 4-pyridinone) 41 - 291 (range for series)13 - 388 (range for series) nih.gov
Compound 4 (a 4-pyridinone) 41 - 291 (range for series)13 - 388 (range for series) nih.gov
Oleanolic acid 4740- mdpi.com
Betulinic acid 5070- mdpi.com
Celastrol 3890- mdpi.com

Other Preclinical Biological Activities of this compound and its Derivatives (e.g., Antiviral, Anti-inflammatory, Herbicidal)

Beyond their neurological and enzymatic targets, quinoline derivatives have demonstrated a broad spectrum of other biological activities.

Antiviral Activity: The quinoline scaffold is present in several compounds with known antiviral properties. nih.govbiorxiv.orgresearchgate.net Derivatives of quinoline have shown activity against a range of viruses, including dengue virus, West Nile virus, and Zika virus. nih.govbiorxiv.org Specifically, 8-hydroxyquinoline derivatives have been investigated as inhibitors of flavivirus proteases. biorxiv.org While direct antiviral data for this compound is limited, a study on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives demonstrated potent in vitro activity against the Zika virus, with some compounds being more potent than the approved drug mefloquine. nih.gov The antiviral activity of quinoline derivatives is often influenced by their lipophilicity and the electronic properties of their substituents. nih.gov

Anti-inflammatory Activity: Quinoline-based compounds have been explored as anti-inflammatory agents targeting various enzymes and receptors involved in the inflammatory cascade. The nature and position of substituents on the quinoline ring are critical for their pharmacological activity and target specificity. For instance, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group have exhibited COX-inhibition. A study on new quinoline-based compounds demonstrated that some derivatives exhibit both analgesic and anti-inflammatory activities comparable to diclofenac (B195802) sodium. Although specific anti-inflammatory data for this compound is not available, the broader class of quinoline derivatives shows significant promise in this therapeutic area.

Herbicidal Activity: Quinoline derivatives have also been investigated for their potential use in agriculture as herbicides. mdpi.com Some quinoline derivatives have been shown to inhibit the oxygen evolution rate in spinach chloroplasts and possess antialgal properties. mdpi.com A study on 5-hydroxy-2-methylquinoline-6-carboxamides revealed that some of these compounds exhibit significant herbicidal activity, with IC₅₀ values for the inhibition of photosynthetic electron transport in the micromolar range. sciforum.net Another study on quinazolinone–phenoxypropionate hybrids, which contain a related heterocyclic core, also demonstrated potent herbicidal activity against various weeds. nih.govbiorxiv.org

The table below presents the herbicidal activity of some quinoline derivatives, highlighting their potential as weed control agents.

CompoundInhibition of Photosynthetic Electron Transport (IC₅₀ in µmol/L)Reduction of Chlorophyll Content in Chlorella vulgaris (IC₅₀ in µmol/L)Source
Compound 5 (a 5-hydroxy-2-methylquinoline-6-carboxamide) 16.0- sciforum.net
Compound 6 (a 5-hydroxy-2-methylquinoline-6-carboxamide) 7.2- sciforum.net
Compound 8 (a 5-hydroxy-2-methylquinoline-6-carboxamide) -5.5 sciforum.net
QPEP-I-4 (a quinazolinone–phenoxypropionate hybrid) >80% inhibition at 150 g ha⁻¹- biorxiv.org

Computational Analysis of this compound Remains Unexplored in Public Scientific Literature

Despite the growing interest in the computational and theoretical examination of quinoline derivatives for various scientific applications, a comprehensive analysis of the specific compound this compound is not available in published scientific research.

A thorough review of scientific databases and scholarly articles reveals a significant gap in the computational chemistry literature concerning this compound. While numerous studies employ sophisticated computational methods to investigate the properties of other quinoline derivatives, this particular compound appears to be uncharacterized through these theoretical lenses.

Computational chemistry provides a powerful avenue for understanding the intricate details of molecular structure and behavior. Techniques such as Density Functional Theory (DFT) and other ab initio methods are routinely used to predict and analyze a wide range of molecular properties. These studies are crucial for rational drug design, materials science, and understanding chemical reactivity.

For many quinoline compounds, researchers have successfully applied these methods to:

Optimize molecular geometries , providing precise data on bond lengths and angles that define the three-dimensional structure of the molecule.

Analyze electronic properties , including the distribution of electrons within the molecule. This is often visualized through Molecular Electrostatic Potential (MEP) maps and quantified by examining the Frontier Molecular Orbitals (HOMO and LUMO), which are key to understanding a molecule's reactivity. researchgate.net

Predict thermodynamic properties , offering insights into the stability and energy of the compound under various conditions.

Evaluate chemical reactivity descriptors , such as electronegativity and chemical hardness, which help in predicting how a molecule will interact with other chemical species. researchgate.net

Conduct Natural Bond Orbital (NBO) analysis , a method used to study charge delocalization and the stability arising from electron-sharing within the molecule.

Predict spectroscopic properties , which can then be correlated with experimental data from techniques like infrared (IR), Raman, and UV-Vis spectroscopy to validate the computational models.

The application of these computational tools to this compound would be invaluable for elucidating its structural, electronic, and reactive characteristics. Such a study would involve a systematic approach, beginning with the optimization of its molecular geometry to find the most stable conformation. Following this, an in-depth analysis of its electronic structure would shed light on its potential for chemical interactions.

However, at present, no such detailed research findings or corresponding data tables for this compound have been published. The scientific community has explored the computational aspects of many other substituted quinolines, providing a solid framework for how this compound could be studied. Yet, without specific research dedicated to this compound, a detailed, scientifically accurate article on its computational chemistry, as per the requested outline, cannot be generated.

The absence of this information highlights a potential area for future research, where the application of established computational methodologies could provide valuable insights into the properties and potential applications of this compound.

Computational Chemistry and Theoretical Studies

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical Prediction of Infrared (IR) and Raman Spectra

Such calculations would typically involve the following steps for 8-[(4-Chlorophenyl)methoxy]quinoline:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. These frequencies correspond to the different vibrational modes of the molecule.

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

The analysis of these theoretical spectra allows for the assignment of specific vibrational modes to the observed experimental bands. Key vibrational signatures for this compound would include:

C-H stretching vibrations in the aromatic quinoline (B57606) and chlorophenyl rings.

C=C and C=N stretching vibrations within the quinoline ring system.

C-O-C stretching vibrations of the methoxy (B1213986) ether linkage.

C-Cl stretching vibration of the chlorophenyl group.

Various in-plane and out-of-plane bending vibrations.

A comparison between the theoretical and experimental spectra is crucial for validating the computational model. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method. mdpi.com

Table 1: Illustrative Theoretical Vibrational Frequencies for a Related Quinoline Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
C-H Aromatic Stretch3100 - 3000
C≡N Stretch2230
C=O Stretch1680
C=C Aromatic Stretch1600 - 1450
C-O Stretch1250
C-Cl Stretch750

Note: This table is illustrative and based on data for analogous compounds. The exact frequencies for this compound would require specific calculations.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

Theoretical calculations are also invaluable for predicting the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for this purpose.

The process involves:

Geometry Optimization: As with IR/Raman predictions, the molecular geometry is first optimized.

NMR Calculation: The GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus in the presence of a magnetic field.

Chemical Shift Determination: The chemical shifts are then calculated by referencing the isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, theoretical NMR predictions would help in assigning the signals for:

¹H NMR: The protons on the quinoline ring, the chlorophenyl ring, and the methylene (B1212753) protons of the methoxy group. The chemical environment of each proton, influenced by neighboring atoms and electronic effects, would be reflected in its calculated chemical shift.

¹³C NMR: The carbon atoms of the quinoline core, the chlorophenyl ring, and the methoxy group. The predicted shifts would aid in the unambiguous assignment of each carbon signal in the experimental spectrum. rsc.org

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Quinoline

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C2150.1150.5
C3121.5121.8
C4148.2148.6
C4a128.9129.2
C5126.3126.7
C6127.8128.3
C7129.0129.4
C8136.5136.8
C8a147.9148.4

Note: This table is for illustrative purposes and shows the typical level of agreement between theoretical and experimental data for related compounds.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Absorption Spectra and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic transitions and predicting the UV-Visible absorption spectra of molecules like this compound. researchgate.net This approach provides insights into the electronic structure and the nature of the excited states.

The TD-DFT calculation workflow includes:

Ground State Calculation: A standard DFT calculation is performed to obtain the optimized ground state geometry and molecular orbitals.

Excited State Calculation: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states.

Spectral Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities) are used to simulate the UV-Visible spectrum.

For this compound, TD-DFT analysis would identify the key electronic transitions, such as π→π* and n→π* transitions, and their contributions to the observed absorption bands. The analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of the electronic excitations (e.g., intramolecular charge transfer). researchgate.net

Table 3: Illustrative TD-DFT Data for a Quinoline Derivative

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3500.25HOMO → LUMO
S₀ → S₂3100.15HOMO-1 → LUMO
S₀ → S₃2800.40HOMO → LUMO+1

Note: This table is illustrative. The specific values for this compound would depend on its unique electronic structure.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational tools in modern drug discovery and development. These methods are used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or a nucleic acid.

Prediction of Ligand-Target Binding Modes and Interactions (e.g., Hydrogen Bonding)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy. Docking algorithms explore a vast conformational space of the ligand within the binding site of the protein and use a scoring function to rank the different poses. nih.gov

For this compound, a molecular docking study would involve:

Preparation of Ligand and Target: The 3D structures of this compound and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the binding site of the protein and sample different orientations and conformations.

Analysis of Results: The resulting poses are ranked based on their scores. The top-ranked poses are then analyzed to identify key interactions, such as:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic quinoline and chlorophenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom on the phenyl ring may participate in halogen bonding.

These predicted interactions provide a structural basis for the molecule's biological activity.

Elucidation of Molecular Recognition and Specificity

Molecular docking and, more extensively, molecular dynamics simulations can shed light on the principles of molecular recognition and specificity. While docking provides a static picture of the binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, taking into account the flexibility of both the ligand and the protein. nih.govmdpi.com

MD simulations can be used to:

Assess Binding Stability: By simulating the ligand-protein complex in a solvated environment, one can assess the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein atoms over time is a common metric for stability.

Characterize Dynamic Interactions: MD simulations can reveal transient interactions that are not captured in a static docking pose. They can also provide information about the role of water molecules in mediating ligand-protein interactions.

Calculate Binding Free Energies: More advanced computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used in conjunction with MD simulations to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

By studying how this compound interacts with different protein targets, these simulations can help to explain its specificity and identify the key structural features responsible for selective binding.

Applications in Structure-Based Drug Design and Lead Optimization

The insights gained from molecular docking and dynamics simulations are central to structure-based drug design (SBDD). mdpi.com This approach uses the 3D structural information of the target to design and optimize ligands with improved potency and selectivity.

For a lead compound like this compound, these computational methods can be applied in several ways:

Hit-to-Lead Optimization: If the initial compound shows promising activity, its binding mode can be analyzed to identify opportunities for modification. For example, if a specific region of the binding pocket is unoccupied, the ligand can be modified to include a functional group that can form additional favorable interactions.

Virtual Screening: Docking can be used to screen large libraries of compounds to identify new potential inhibitors of a specific target. This can accelerate the discovery of novel chemical scaffolds.

Predicting Resistance Mutations: MD simulations can be used to study how mutations in the target protein affect ligand binding. This can help in anticipating and overcoming drug resistance.

By iteratively using computational predictions and experimental validation, the properties of this compound, such as its binding affinity, selectivity, and pharmacokinetic profile, can be systematically improved.

Advanced Characterization Techniques and Analytical Methodologies

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy)

In the FT-IR spectrum of 8-[(4-Chlorophenyl)methoxy]quinoline, characteristic absorption bands are expected. The aromatic C-H stretching vibrations of the quinoline (B57606) and chlorophenyl rings are anticipated to appear in the region of 3100-3000 cm⁻¹ scialert.net. The aliphatic C-H stretching of the methylene (B1212753) bridge (-O-CH₂-) would likely be observed between 2950 and 2850 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of sharp bands in the 1620-1450 cm⁻¹ region scialert.net. The C-O-C ether linkage is characterized by a strong, asymmetric stretching vibration, typically found in the 1275-1200 cm⁻¹ range, and a symmetric stretching vibration near 1050-1000 cm⁻¹. The presence of the chlorine atom on the phenyl ring is indicated by a C-Cl stretching band in the 800-600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted aromatic rings would also be present in the fingerprint region below 900 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals. Therefore, the aromatic ring breathing modes of both the quinoline and chlorophenyl moieties are expected to be prominent in the Raman spectrum. The symmetric C-O-C stretching of the ether linkage may also be more readily observed. The complementarity of FT-IR and Raman is particularly useful in distinguishing between different vibrational modes spectroscopyonline.com.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch (-CH₂-)2950-2850FT-IR, Raman
C=C and C=N Ring Stretch (Quinoline)1620-1450FT-IR, Raman
C-O-C Asymmetric Stretch1275-1200FT-IR
C-O-C Symmetric Stretch1050-1000Raman
C-Cl Stretch800-600FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The protons of the quinoline ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at the 2-position of the quinoline ring is often the most deshielded. The protons on the benzene (B151609) ring of the quinoline moiety will show characteristic coupling patterns. The four protons of the para-substituted chlorophenyl group will appear as two doublets, characteristic of an AA'BB' system, in the range of δ 7.2-7.5 ppm. A key diagnostic signal would be a singlet for the methylene protons (-O-CH₂-) of the methoxy (B1213986) bridge, anticipated to appear around δ 5.0-5.5 ppm, deshielded due to the adjacent oxygen and aromatic systems.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would display signals for all unique carbon atoms. The carbons of the quinoline ring typically resonate in the range of δ 110-155 ppm. The carbon bearing the ether linkage (C-8) would be significantly deshielded. The carbons of the chlorophenyl ring would also appear in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon of the ether linkage is expected to resonate in the range of δ 65-75 ppm.

NucleusStructural UnitExpected Chemical Shift (δ, ppm)
¹HQuinoline-H7.0 - 9.0
¹HChlorophenyl-H7.2 - 7.5 (two doublets)
¹H-O-CH₂-5.0 - 5.5 (singlet)
¹³CQuinoline-C110 - 155
¹³CChlorophenyl-C120 - 140
¹³C-O-CH₂-65 - 75

Mass Spectrometry Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HR-MS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. Assuming this compound meets these criteria, GC-MS would provide information on its purity and molecular weight. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve the cleavage of the ether bond, which is a common fragmentation pathway for such compounds libretexts.orglibretexts.orgmiamioh.edu. This would lead to the formation of a stable 8-quinolinoxy radical or cation and a chlorobenzyl cation or radical. The chlorobenzyl cation (m/z 125/127 due to chlorine isotopes) is expected to be a prominent peak.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique, often coupled with liquid chromatography (LC-MS), and is particularly useful for polar and less volatile compounds. In positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺. Due to the basic nitrogen atom in the quinoline ring, protonation is expected to be efficient. ESI-MS is less likely to cause extensive fragmentation compared to EI, making it ideal for confirming the molecular weight.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion or protonated molecule. The theoretical exact mass of the protonated molecule [C₁₆H₁₃ClNO]⁺ can be calculated and compared to the experimentally determined value to confirm the elemental composition with high confidence.

TechniqueIonExpected m/zInformation Provided
GC-MS (EI)[M]⁺269/271Molecular Weight, Fragmentation Pattern
GC-MS (EI)[C₇H₆Cl]⁺125/127Chlorobenzyl Fragment
ESI-MS[M+H]⁺270/272Molecular Weight Confirmation
HR-MS[M+H]⁺Calculated Exact MassElemental Composition Confirmation

Future Directions and Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways for 8-[(4-Chlorophenyl)methoxy]quinoline

The synthesis of 8-alkoxyquinoline derivatives is foundational to enabling comprehensive biological evaluation. Current synthetic strategies for similar compounds often involve multi-step processes that may not be optimal in terms of yield, cost, or environmental impact. Future research should prioritize the development of novel and sustainable synthetic routes to this compound.

Key areas for exploration include:

Green Chemistry Approaches: Investigation into microwave-assisted synthesis, flow chemistry, or the use of eco-friendly solvents and catalysts could lead to more efficient and environmentally benign production methods.

One-Pot Syntheses: Designing a one-pot reaction where 8-hydroxyquinoline (B1678124) is directly converted to this compound would significantly streamline the manufacturing process.

Catalyst Development: Exploring novel catalysts for the etherification of 8-hydroxyquinoline could improve reaction times and yields, making the synthesis more scalable and cost-effective.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Conventional Synthesis Established and well-understood reaction mechanisms.Optimization of reaction conditions (temperature, solvent, base) to improve yield and purity.
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, improved yields, and reduced side reactions.Screening of various solvents and catalysts suitable for microwave conditions.
Flow Chemistry Enhanced safety, scalability, and process control.Development of a continuous flow reactor setup for the synthesis.
Biocatalysis High selectivity and mild reaction conditions.Identification and engineering of enzymes capable of catalyzing the etherification.

Rational Design and Synthesis of Highly Potent and Selective Analogues based on SAR and Computational Insights

The structure-activity relationship (SAR) of quinoline (B57606) derivatives reveals that small structural modifications can significantly impact biological activity. youtube.com For 8-substituted quinolines, the nature of the substituent at this position is a critical determinant of potency and selectivity. Future research should focus on the rational design and synthesis of analogues of this compound to optimize its therapeutic profile.

Key SAR exploration points include:

Modification of the Phenyl Ring: Investigating the effect of different substituents (e.g., electron-donating or -withdrawing groups) on the 4-chlorophenyl moiety can provide insights into the electronic and steric requirements for optimal activity.

Alteration of the Methoxy (B1213986) Linker: The length and flexibility of the ether linkage could be modified to explore its impact on binding affinity and pharmacokinetic properties.

Substitution on the Quinoline Core: Introducing small substituents at other positions on the quinoline ring could modulate the compound's physicochemical properties and biological activity.

The following table outlines potential analogues for synthesis and evaluation:

AnalogueRationale
Varying Phenyl Substitution To probe the influence of electronic effects on activity.
Altering the Linker To assess the impact of linker flexibility and length on target binding.
Modifying the Quinoline Scaffold To fine-tune physicochemical properties and explore additional binding interactions.

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A synergistic approach combining computational and experimental techniques can provide a more profound understanding of the mechanism of action of this compound. This integrated strategy can accelerate the drug discovery and development process.

Future research should incorporate:

Molecular Docking and Dynamics Simulations: Computational modeling can be used to predict the binding mode of the compound with its putative biological target, providing insights that can guide the design of more potent analogues.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can offer a more detailed understanding of the electronic interactions between the compound and its target at the active site.

Experimental Validation: The predictions from computational studies must be validated through experimental techniques such as X-ray crystallography of the compound-target complex or site-directed mutagenesis of the target protein.

Development of Targeted Delivery Systems for Enhanced Preclinical Efficacy

Even a highly potent compound can fail in preclinical development due to poor bioavailability or off-target toxicity. The development of targeted drug delivery systems can help overcome these challenges by ensuring that the therapeutic agent reaches its intended site of action in a controlled manner.

Future research in this area should focus on:

Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile.

Conjugation to Targeting Moieties: Attaching the compound to ligands that bind to receptors overexpressed on diseased cells (e.g., cancer cells) can enhance its specificity and reduce systemic toxicity.

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific stimuli present in the target microenvironment (e.g., pH, enzymes) can further improve its therapeutic index.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.